(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid
Overview
Description
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethylphenyl group, and a butanoic acid backbone. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Fmoc Protection:
Formation of the Butanoic Acid Backbone: This can be achieved through various organic synthesis methods, including the use of Grignard reagents or other carbon-carbon bond-forming reactions.
Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents under specific conditions to ensure the correct placement of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers or other high-throughput organic synthesis equipment. The reaction conditions are optimized for yield and purity, often involving rigorous purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid has several applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid derivative.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties or as a building block for drug development.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amine functionality during synthesis, allowing for selective reactions at other sites within the molecule. The trifluoromethyl group can enhance the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-Lysine or Fmoc-Phenylalanine.
Trifluoromethyl-Substituted Compounds: Compounds with similar trifluoromethyl groups, such as trifluoromethylbenzene or trifluoromethylphenylalanine.
Uniqueness
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to its combination of the Fmoc protecting group and the trifluoromethylphenyl group, which provides distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)17-11-9-16(10-12-17)13-18(14-24(31)32)30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,18,23H,13-15H2,(H,30,33)(H,31,32)/t18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOASNXTOYNEHC-SFHVURJKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375857 | |
Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
270065-81-1 | |
Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-(trifluoromethyl)benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=270065-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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